Structural Uniqueness: The Pyrrolidine-3-thioacetate Motif Differentiates This Compound from Piperazine- and Azetidine-Based BTD Analogs
The target compound incorporates a pyrrolidine ring bearing a thioacetate group at the 3-position, directly attached to the benzo[c][1,2,5]thiadiazole-5-carbonyl moiety. This specific three-dimensional architecture is distinct from the most closely related analogs disclosed in the patent literature. For example, the patent family US20250154142A1 exemplifies numerous BTD-piperazine and BTD-azetidine hybrids as PARG inhibitors, but a substructure search confirms that the 3-(thioacetate)pyrrolidine linker is a novel chemotype within this series [1]. This structural differentiation is critical because the pyrrolidine ring pucker and the spatial orientation of the thioacetate group dictate the vector of the masked thiol, which is essential for potential covalent bond formation with the target cysteine residue.
| Evidence Dimension | Structural Chemotype Novelty within PARG Inhibitor Patent Space |
|---|---|
| Target Compound Data | Pyrrolidine-3-thioacetate linked to BTD-5-carbonyl |
| Comparator Or Baseline | BTD-piperazine, BTD-azetidine, and BTD-spirocyclic analogs (multiple examples in US20250154142A1) |
| Quantified Difference | Qualitative; substructure search of patent examples did not identify any compound with the pyrrolidine-3-thioacetate motif. |
| Conditions | Substructure mining of US20250154142A1 representative compounds. |
Why This Matters
Procurement of this specific compound enables exploration of a distinct chemical space within the BTD-PARG inhibitor landscape that is not covered by commercially available or patent-exemplified analogs.
- [1] Xu, Z.; Lou, Y. (Shanghai Yingli Pharmaceutical Co., Ltd.). Thiadiazole-Substituted Compound, Pharmaceutical Compositions Thereof, and Applications Thereof. U.S. Patent Application US20250154142A1, filed November 14, 2024, published May 15, 2025. View Source
